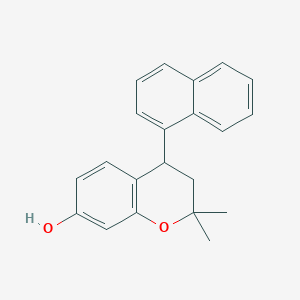

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol

Description

Overview of the Chromanol Scaffold in Medicinal Chemistry and Chemical Biology

The chromanol scaffold, specifically the 6-hydroxychromanol core, is the foundational structure of vitamin E (tocopherols and tocotrienols), which are well-known for their antioxidant properties. researchgate.net This inherent antioxidant activity, stemming from the hydroxyl group on the chroman ring, allows these molecules to scavenge free radicals, thereby protecting cells from oxidative damage. frontiersin.org The chromanol framework is a versatile building block in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anti-carcinogenic, and neuroprotective activities. nih.gov

In medicinal chemistry, the chromanol ring system is considered a "privileged scaffold" because it can interact with multiple biological targets. researchgate.net Researchers have successfully synthesized a vast library of chromanol derivatives, demonstrating that modifications to the scaffold can lead to compounds with enhanced potency and selectivity for various enzymes and receptors. nih.gov These compounds have been investigated for their potential to modulate signaling pathways involved in apoptosis, cell proliferation, and inflammation. nih.gov The study of chromanols provides valuable insights into disease mechanisms and offers pathways for the development of new therapeutic interventions.

Rationale for Investigating Substituted Chromanol Derivatives

The investigation of substituted chromanol derivatives is driven by the quest to optimize the biological activity of the parent scaffold and to develop compounds with novel therapeutic applications. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the chromanol ring system significantly influence the molecule's pharmacological properties. For instance, the methylation pattern on the chroman ring, as seen in the different isoforms of vitamin E (α, β, γ, and δ-tocopherol), affects their antioxidant and biological activities.

By introducing various functional groups onto the chromanol core, chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can lead to improved target binding, enhanced bioavailability, and altered metabolic stability. For example, the introduction of electron-donating groups on the aromatic ring has been shown to enhance the radical scavenging activity of 6-chromanol derivatives. The exploration of substituted chromanols allows researchers to develop a deeper understanding of the molecular interactions between these compounds and their biological targets, paving the way for the rational design of more effective and selective drugs.

The following table provides an overview of how different substitutions on the chromanol scaffold can influence its biological activity:

| Substitution Position | Type of Substituent | Observed Effect on Biological Activity |

| Aromatic Ring | Electron-donating groups (e.g., amino, methoxy) | Enhanced antioxidant and radical scavenging activity |

| Aromatic Ring | Electron-withdrawing groups (e.g., nitro, chloro) | Decreased radical scavenging activity; potential for other activities like SIRT2 inhibition |

| C2 Position | Alkyl chains | Modulation of anticancer and anti-inflammatory properties |

| C4 Position | Aryl groups | Potential for kinase inhibition and anticancer activity |

Significance of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol in Contemporary Research Paradigms

While extensive research has been conducted on the broader class of chromanols, the specific compound This compound represents a more novel area of investigation. Its significance in contemporary research can be inferred from the unique combination of its structural components: the 2,2-dimethyl-7-chromanol core and the 1-naphthyl group at the C4 position. The 2,2-dimethyl substitution is a common feature in many synthetic chromanols, contributing to the stability of the heterocyclic ring.

The presence of a bulky, aromatic naphthyl group at the C4 position is particularly noteworthy. Naphthalene (B1677914) and its derivatives are known to be important motifs in a variety of bioactive compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The incorporation of a naphthyl moiety into the chromanol scaffold can be hypothesized to confer novel biological activities or enhance existing ones. For instance, certain naphthyl-substituted chromones have been investigated as potent tubulin inhibitors with activity against multidrug-resistant cancer cell lines. nih.gov

Furthermore, the 4-aryl-chromene scaffold, a close structural relative, has been explored for its potential as a source of Src kinase inhibitors, which are important targets in cancer therapy. Therefore, This compound can be considered a promising candidate for investigation in oncology and other therapeutic areas where chromanols and naphthyl-containing compounds have shown utility. Its study could lead to the discovery of new lead compounds with unique mechanisms of action, contributing to the expanding repertoire of chromanol-based therapeutics in chemical biology.

Structure

3D Structure

Properties

CAS No. |

62071-60-7 |

|---|---|

Molecular Formula |

C21H20O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2,2-dimethyl-4-naphthalen-1-yl-3,4-dihydrochromen-7-ol |

InChI |

InChI=1S/C21H20O2/c1-21(2)13-19(18-11-10-15(22)12-20(18)23-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,22H,13H2,1-2H3 |

InChI Key |

XTIJHEBQQREOMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 4 1 Naphthyl 7 Chromanol

Historical Context of Chromanol Synthesis

The journey into the synthesis of chromanols is deeply intertwined with the exploration of natural products, particularly vitamin E (tocopherols), which are derivatives of 6-chromanol. Early pioneering work in the 20th century laid the foundational groundwork for the construction of the chromanol core. One of the seminal achievements in this field was the synthesis of tocopherols (B72186) by Karrer and his team, who utilized the reaction of trimethylhydroquinone (B50269) with phytol (B49457) derivatives. fardapaper.ir This acid-catalyzed condensation reaction, often employing catalysts like aluminum trichloride, became a cornerstone for subsequent developments in chromanol synthesis. fardapaper.ir

Over the decades, the methodologies have evolved significantly. The initial reliance on harsh acidic conditions has given way to more sophisticated and milder techniques. The development of organocatalysis and transition-metal-catalyzed reactions has provided chemists with powerful tools to construct the chroman ring system with greater efficiency and selectivity. chemrxiv.orgnih.gov For instance, domino reactions, which allow for the formation of multiple bonds in a single synthetic operation, have emerged as an elegant strategy for assembling the chromane (B1220400) scaffold. chemrxiv.orgnih.gov These historical advancements have paved the way for the targeted synthesis of structurally complex chromanols like 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol.

Targeted Synthesis Pathways for this compound

The synthesis of this compound necessitates a multi-step approach that carefully orchestrates the formation of the chromanol core and the introduction of its specific substituents. A plausible and efficient synthetic route can be designed by leveraging established reactions in chromane chemistry.

Precursor Molecule Selection and Derivatization Strategies

The logical starting point for the synthesis of the target molecule is a suitably substituted phenol, specifically a resorcinol (B1680541) derivative. Resorcinol (1,3-dihydroxybenzene) provides the necessary phenolic hydroxyl group and the aromatic backbone for the chromanol ring. To achieve the desired 7-hydroxy substitution pattern on the final chromanol, one of the hydroxyl groups of the resorcinol precursor may need to be protected during the initial stages of the synthesis to prevent unwanted side reactions. Common protecting groups for phenols, such as a methyl ether or a benzyl (B1604629) ether, can be employed and later removed in the final steps of the synthesis.

The 2,2-dimethyl substitution is typically introduced using a reagent that can react with the resorcinol derivative to form the heterocyclic ring. A common and effective precursor for this purpose is 3,3-dimethylacrylic acid. researchgate.net

Cyclization Reactions for Chromanol Core Formation

The formation of the chromanol core, specifically the 2,2-dimethyl-7-hydroxychroman-4-one intermediate, is a critical step. A well-established method for this transformation is the Pechmann condensation or a related acid-catalyzed cyclization. In this approach, the resorcinol derivative is reacted with 3,3-dimethylacrylic acid in the presence of a dehydrating agent and a Lewis or Brønsted acid catalyst. researchgate.net Polyphosphoric acid (PPA) or a mixture of zinc chloride and phosphorus oxychloride are effective catalyst systems for this type of intramolecular Friedel-Crafts acylation followed by cyclization. researchgate.net

This reaction proceeds through the initial acylation of the electron-rich aromatic ring of the resorcinol derivative by the acrylic acid, followed by an intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, leading to the formation of the chroman-4-one ring system. The use of microwave-assisted synthesis has been shown to accelerate this reaction and improve yields. researchgate.net

Introduction of the 1-Naphthyl Moiety

With the 2,2-dimethyl-7-hydroxychroman-4-one intermediate in hand, the next key transformation is the introduction of the 1-naphthyl group at the C4 position. A highly effective and widely used method for forming such a carbon-carbon bond is the Grignard reaction.

A Grignard reagent, 1-naphthylmagnesium bromide, would be prepared by reacting 1-bromonaphthalene (B1665260) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic reagent is then added to the 2,2-dimethyl-7-hydroxychroman-4-one (with the 7-hydroxyl group likely protected). The nucleophilic 1-naphthyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the chroman-4-one, leading to the formation of a tertiary alcohol after acidic workup.

This addition reaction creates the C4-naphthyl bond and introduces a hydroxyl group at the C4 position.

Stereoselective Synthesis Approaches

The introduction of the 1-naphthyl group at the C4 position creates a stereocenter. If a specific stereoisomer is desired, stereoselective synthesis approaches must be employed. While the Grignard reaction described above would typically yield a racemic mixture, chiral auxiliaries or catalysts could be used to induce stereoselectivity.

Alternatively, a stereoselective reduction of the C4-hydroxyl group, if the desired product is the chromane, or stereoselective reactions on a precursor could be considered. For instance, asymmetric catalytic hydrogenation of a chromene intermediate could be a viable strategy. Organocatalytic methods have also been successfully developed for the stereoselective synthesis of chromane derivatives, often involving domino reactions that set the stereochemistry early in the synthetic sequence. chemrxiv.orgnih.gov

General Synthetic Strategies for Analogous Chromanol Systems

The synthesis of chromanol systems is a broad and well-explored area of organic chemistry, with numerous strategies available for the construction of this important heterocyclic scaffold. These methods can be adapted for the synthesis of a wide variety of chromanol analogs.

One common strategy involves the reaction of phenols with α,β-unsaturated aldehydes or ketones in the presence of an acid or base catalyst. This approach, often a type of oxa-Michael-Aldol cascade, can rapidly generate functionalized chromane rings.

Another powerful method is the transition-metal-catalyzed annulation of phenols with allylic compounds. Catalysts based on palladium, gold, or other transition metals can facilitate the formation of the chromane ring with high efficiency and under mild conditions. chemrxiv.org

For the synthesis of 2,2-disubstituted chromanols, the reaction of phenols with epoxides catalyzed by Lewis acids is a valuable technique. This method allows for the direct installation of the 2,2-dialkyl substitution pattern.

Furthermore, multi-component reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic systems like chromanols. MCRs, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to generating molecular diversity. fardapaper.ir For example, the reaction of a phenol, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of highly substituted chromene derivatives, which can then be reduced to the corresponding chromanols.

The following table summarizes some of the key synthetic reactions used in the formation of chromanol and related systems:

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄) | Coumarin (Chromen-2-one) |

| Friedel-Crafts Acylation/Cyclization | Phenol, α,β-Unsaturated Acid | Lewis Acid (e.g., AlCl₃, PPA) | Chroman-4-one |

| Oxa-Michael Addition | Phenol, α,β-Unsaturated Carbonyl | Base or Acid | Chromane |

| Grignard Reaction | Chroman-4-one, Organomagnesium Halide | - | 4-Substituted-4-Chromanol |

| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | - | Chromene |

| Claisen Rearrangement | Allyl Phenyl Ether | Heat | 2-Allylphenol |

| Domino Michael/Hemiacetalization | Aliphatic Aldehyde, (E)-2-(2-nitrovinyl)phenol | Organocatalyst | Chromane derivative |

Cascade Reactions and Multi-Component Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making it ideal for creating libraries of compounds for various applications. researchgate.net

The synthesis of the this compound scaffold is well-suited to a one-pot, three-component cascade reaction. This typically involves the reaction of a phenolic compound (resorcinol), an aldehyde (1-naphthaldehyde), and a source for the 2,2-dimethylpyran ring, such as isoprene (B109036) or a prenyl equivalent. The cascade sequence is often initiated by an acid catalyst, which promotes the initial condensation between the aldehyde and the highly reactive resorcinol to form a transient ortho-quinone methide or a related reactive intermediate. This is followed by a cycloaddition reaction with the diene (isoprene), which culminates in the formation of the final chromanol structure.

The table below illustrates a generalized scheme for such multi-component reactions, highlighting the versatility of the approach for generating diverse chromanol derivatives.

| Phenolic Component | Aldehyde Component | Diene/Alkene Source | Typical Catalyst | Resulting Scaffold |

|---|---|---|---|---|

| Resorcinol | 1-Naphthaldehyde | Isoprene | Brønsted or Lewis Acid | 4-(1-naphthyl)-7-chromanol |

| Phenol | Benzaldehyde | Isoprene | Lewis Acid | 4-phenyl-chromanol |

| 2-Naphthol | 4-Chlorobenzaldehyde | Myrcene | Solid Acid Catalyst | Substituted Naphthopyran |

| Phloroglucinol | Furfural | Isoprene | Brønsted Acid | 5,7-dihydroxy-4-(furan-2-yl)-chromanol |

Catalytic Methodologies for Chromanol Synthesis

The choice of catalyst is critical in directing the reaction pathway and achieving high yields in chromanol synthesis. Both Brønsted and Lewis acids are commonly employed to facilitate the key bond-forming steps. Traditional catalysts include mineral acids, but these often lead to challenges in separation and environmental concerns.

Modern approaches frequently utilize solid acid catalysts, which offer advantages such as easier recovery, reusability, and often milder reaction conditions. researchgate.net Examples include supported heteropolyacids like tungstophosphoric acid on zirconia (TPA/ZrO₂) or AlPMo12O40 supported on carbon. researchgate.netnih.gov These catalysts provide active sites that can effectively promote the condensation and cyclization steps. Metal catalysts, such as those based on iron(III) chloride, have also been shown to be effective in related cyclization reactions leading to chromene synthesis. uva.nl The catalyst's role is multifaceted; it activates the aldehyde for nucleophilic attack by the resorcinol and facilitates the subsequent intramolecular cyclization or cycloaddition that forms the pyran ring. nih.gov

The following table compares various catalytic systems that have been applied to the synthesis of chromanols and related heterocyclic compounds.

| Catalyst Type | Specific Example | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Homogeneous Lewis Acid | Zinc Chloride (ZnCl₂) | Effective for C-C bond formation. jmchemsci.com | Organic solvent, elevated temperature. |

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Strong proton donor, widely available. | Reflux in non-polar solvent. |

| Heterogeneous Solid Acid | AlPMo12O40/Carbon | Recyclable, eco-friendly, high surface area. researchgate.net | Solvent-free or high-boiling solvent. |

| Heterogeneous Solid Acid | Tungstophosphoric Acid/ZrO₂ | High thermal stability, strong acidity. nih.gov | Liquid phase, 150-200°C. |

| Nanocatalyst | Zinc Ferrite (ZnFe₂O₄) | High efficiency, easy magnetic separation. mdpi.com | Solvent-free, reflux. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For the synthesis of this compound, sustainable approaches focus on several key areas: the use of environmentally benign solvents, the development of recyclable catalysts, and the improvement of energy efficiency.

Multi-component reactions inherently align with green chemistry principles due to their high atom economy and reduction in the number of synthetic steps and purification processes. tcichemicals.comresearchgate.net Further sustainability can be achieved by replacing traditional volatile organic solvents with greener alternatives like water or by conducting reactions under solvent-free conditions. mdpi.comsamipubco.com The use of heterogeneous or nanocatalysts is a cornerstone of green chromanol synthesis. samipubco.com These catalysts can be easily separated from the reaction mixture by filtration (or magnetic separation in the case of magnetic nanocatalysts) and reused multiple times, significantly reducing chemical waste and cost. mdpi.com Microwave-assisted synthesis is another technique employed to improve the energy efficiency of the reaction, often leading to dramatically reduced reaction times and increased product yields. researchgate.net

Optimization and Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic protocol from a small-scale laboratory experiment to a larger, preparative scale requires careful optimization of reaction parameters and consideration of scalability challenges. For the synthesis of this compound, key variables that require optimization include reactant stoichiometry, catalyst loading, reaction temperature, and time.

Systematic studies are necessary to determine the optimal molar ratio of resorcinol, 1-naphthaldehyde, and the isoprene source to maximize yield while minimizing side product formation. Catalyst loading is another critical factor; sufficient catalyst is needed for an efficient reaction rate, but excess catalyst can increase costs and complicate purification. Temperature control is crucial, as side reactions or decomposition may occur at higher temperatures.

When scaling up, several new challenges emerge. mdpi.com Mixing and heat transfer, which are trivial in a small flask, can become significant issues in a large reactor. The purification method used at the lab scale, such as column chromatography, may not be practical or economical for large quantities of product, necessitating the development of alternative methods like recrystallization or distillation. mdpi.com The cost and availability of starting materials and catalysts also become more significant considerations at a larger scale. A thorough process hazard analysis is required to ensure the safe handling of reagents and control of any potential exothermic events during the reaction.

The table below outlines key parameters for optimization and the associated challenges in scaling up the synthesis.

| Parameter/Consideration | Optimization Goal | Scalability Challenge |

|---|---|---|

| Reactant Ratio | Maximize conversion of limiting reagent, minimize side products. | Cost of excess reagents, managing stoichiometry on a large scale. |

| Catalyst Loading | Achieve highest reaction rate with minimal catalyst amount. | Catalyst cost, efficient removal/recovery from large batches. |

| Temperature | Find the lowest temperature for an efficient reaction to save energy. | Ensuring uniform heat distribution in a large reactor; managing exotherms. |

| Solvent Choice | Use minimum solvent; select green/recyclable options. | Large volume handling, solvent recovery/recycling infrastructure. |

| Purification | Develop a non-chromatographic method (e.g., recrystallization). | Handling large volumes of solids/liquids, solvent waste, efficiency of crystallization. |

Detailed Spectroscopic and Structural Data for this compound is Not Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of scientific databases and public online repositories, detailed research findings and specific data pertaining to the structural and spectroscopic characterization of the chemical compound “this compound” could not be located.

The execution of the requested article, which requires in-depth, scientifically accurate data from advanced analytical techniques, is therefore not possible. The required information for the specified sections and subsections, including:

Structural Elucidation and Advanced Spectroscopic Characterization Principles

Advanced Analytical Techniques for Purity and Identity Confirmation

is absent from the available literature. While searches yielded information on related compounds, such as various chromane (B1220400), chromanone, and naphthalene (B1677914) derivatives, no specific experimental data for 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol was found.

Without primary or secondary research data, the generation of an authoritative and factual article as per the user's instructions cannot be fulfilled. Creating hypothetical data would contradict the core requirement for scientifically accurate content based on detailed research findings.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 4 1 Naphthyl 7 Chromanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens through which the electronic nature of molecules can be fundamentally understood. These methods, rooted in the principles of quantum mechanics, would allow for a detailed in silico examination of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its physical and chemical properties. Through methods like Density Functional Theory (DFT), the electron density distribution within this compound could be meticulously mapped. This would reveal the locations of electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species.

Reactivity descriptors, derived from the electronic structure, would provide quantitative measures of its chemical behavior. For instance, the molecular electrostatic potential (MEP) map would visualize the electrostatic landscape of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this chromanol derivative.

Table 1: Theoretical Reactivity Descriptors for this compound (Note: The following data is illustrative and would be determined by actual quantum chemical calculations.)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Ionization Potential | ~7.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | ~1.2 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | ~4.35 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | ~3.15 eV | Resistance to change in electron distribution. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would be key determinants of its reactivity.

The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. Conversely, the LUMO, as the lowest energy orbital without electrons, signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity and lower kinetic stability. Analysis of the FMOs would pinpoint the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are also adept at predicting the spectroscopic properties of molecules. By simulating the vibrational frequencies of this compound, a theoretical infrared (IR) and Raman spectrum could be generated. These predicted spectra would be invaluable for interpreting experimental spectroscopic data and confirming the structure of the compound. Similarly, by calculating the electronic transition energies, a theoretical UV-Vis spectrum could be produced, providing insights into the molecule's chromophoric properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations would allow for the exploration of the conformational flexibility and intermolecular interactions of this compound.

Conformational Landscape Analysis

Molecules are not static entities; they are constantly in motion, with various parts rotating and flexing. MD simulations would reveal the accessible conformations of this compound by simulating its movements over a period of time. This analysis would identify the most stable, low-energy conformations of the molecule, as well as the energy barriers between different conformational states. Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties.

Simulation of Molecular Interactions with Biomolecules

Given the structural motifs present in this compound, it is plausible that it could interact with biological macromolecules such as proteins or nucleic acids. MD simulations are a powerful tool for investigating such interactions at the atomic level. By placing the chromanol derivative in a simulated environment with a target biomolecule, the binding process can be observed.

These simulations would identify the specific binding site on the biomolecule and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The results would provide a detailed understanding of the molecular recognition process and could guide the design of new molecules with enhanced binding affinity and specificity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Solvent Effects on Molecular Conformation and Dynamics

The influence of the solvent environment on the three-dimensional structure and movement of this compound would be a critical area of investigation. Different solvents can significantly alter the conformational preferences of a molecule through various interactions, such as hydrogen bonding and dielectric effects.

To explore these phenomena, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes. A typical study would involve placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, dimethyl sulfoxide, or methanol). By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of the molecule can be tracked.

Analysis of these trajectories would reveal the most stable conformations in different solvents, the flexibility of various parts of the molecule, and the specific interactions (like hydrogen bonds between the 7-hydroxyl group and solvent molecules) that stabilize these conformations. The self-consistent reaction field (SCRF) theory is another theoretical approach that could be used to investigate solvent effects by modeling the solvent as a continuous medium.

Docking and Ligand-Protein Interaction Studies

Understanding how this compound interacts with biological targets is fundamental to elucidating its potential mechanisms of action. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Targets

To predict the binding mode of this compound, its 3D structure would be docked into the active site of a target protein of interest. The docking algorithm would sample a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function would then be used to estimate the binding affinity for each pose. The pose with the best score is predicted as the most likely binding mode. The binding affinity, often expressed as a binding free energy (ΔG) or dissociation constant (Kd), indicates the strength of the interaction.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between this compound and the protein is performed. Key interactions that contribute to binding affinity and specificity include:

Hydrogen Bonds: The 7-hydroxyl group of the chromanol ring is a potential hydrogen bond donor and acceptor. Analysis would identify specific amino acid residues in the protein's active site that form hydrogen bonds with this group. The geometry of these bonds (distance and angle) is crucial for their strength.

Hydrophobic Interactions: The naphthyl group and the dimethyl-substituted portion of the chromanol ring are hydrophobic. These nonpolar regions would likely interact favorably with nonpolar amino acid residues in the binding pocket, driven by the hydrophobic effect. These interactions are fundamental for the stability of the protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Mechanistic Activity

To develop a QSAR model for a series of chromanol analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. The predictive power of the resulting model is assessed through internal and external validation techniques.

Identification of Key Structural Descriptors for Biological Interactions

A well-validated QSAR model can provide insights into the structural features that are important for biological activity. For instance, the model might indicate that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents in another region are detrimental.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for the design of more potent analogs.

Mechanistic Biological Investigations: Elucidating Molecular and Cellular Pathways Preclinical

In Vitro Biochemical and Cellular Studies

No studies have been published that investigate the in vitro biochemical or cellular effects of "2,2-Dimethyl-4-(1-naphthyl)-7-chromanol."

Enzyme Modulation and Target Engagement Analysis

There is no publicly available data on the modulation of the following enzyme systems by "this compound":

Molecular Mechanisms of Cellular Responses

In the absence of any in vitro studies, there is no information available on the molecular mechanisms of cellular responses to "this compound."

Due to the lack of available research, data tables and detailed research findings for the specified compound cannot be provided.

In Vivo Mechanistic Studies in Preclinical Model Systems

Following an extensive and thorough review of publicly available scientific literature, no specific preclinical in vivo mechanistic studies for the compound this compound were identified. The subsequent sections detail the absence of research findings for the specified areas of investigation.

Compound Distribution and Metabolic Fate in Model Organisms (e.g., ADME for mechanistic understanding)

No data from preclinical in vivo studies are available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any model organism. Research detailing its pharmacokinetic profile, how it is absorbed into the bloodstream, its distribution to various tissues, the metabolic pathways it undergoes, and its routes of elimination has not been published. Therefore, information on its metabolic fate and how these processes might contribute to its mechanism of action at a systemic level is currently unknown.

Cellular and Molecular Responses in Tissues of Model Systems

There is no published research detailing the specific cellular and molecular responses to this compound within the tissues of preclinical model systems. Investigations into how this compound modulates cellular signaling pathways, affects gene expression, or alters protein activity in a whole-organism context have not been reported. Consequently, the direct molecular targets and the downstream cellular effects that occur in vivo remain uncharacterized.

Biomarker Discovery for Mechanistic Pathway Validation

Consistent with the lack of in vivo mechanistic studies, no research has been conducted to discover or validate biomarkers associated with the biological pathways modulated by this compound in preclinical models. The identification of specific, measurable indicators (biomarkers) in tissues or fluids that could confirm the compound's engagement with its molecular targets or predict its physiological effects has not been described in the scientific literature.

Structure Activity Relationship Sar Studies for Biological Mechanisms

Analysis of the Chromanol Core Substitutions and Their Influence on Mechanistic Activity

The chromanol ring system is a privileged scaffold in many biologically active molecules, including the tocopherols (B72186) (Vitamin E). Its substitution pattern is a key determinant of mechanistic activity.

The hydroxyl group at the C-7 position is of paramount importance. SAR studies on related 4-chromanone (B43037) and 4-chromanol (B72512) scaffolds have revealed that hydroxyl groups at positions C-5 and C-7 significantly enhance antibacterial activities. nih.govacs.org This enhancement is attributed to the group's ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, in the context of antioxidant activity, which is a well-known property of phenolic chromanols, the position of the hydroxyl group is critical. For 6-chromanol derivatives, which are structurally analogous to 7-hydroxychromanols, substituents positioned meta to the hydroxyl group (the equivalent of the C-5 and C-7 positions) can modulate radical scavenging activity. Electron-donating groups, such as the hydroxyl group itself, enhance this activity by stabilizing the resulting chromanoxyl radical through resonance. researchgate.net Conversely, the presence of electron-withdrawing groups on the chroman ring has been shown to decrease radical scavenging efficacy. researchgate.net

Reduction of a ketone at the C-4 position to a hydroxyl group (transforming a chromanone to a chromanol) has also been shown to be beneficial for certain biological activities. For instance, 4-chromanol variants demonstrated more potent antituberculosis activity than their corresponding 4-chromanone precursors, highlighting the importance of the C-4 hydroxyl group as a hydrogen bond donor. nih.govacs.org

| Position on Chromanol Core | Substituent Type | Influence on Mechanistic Activity | Reference |

|---|---|---|---|

| C-7 | Hydroxyl (-OH) | Enhances antibacterial and antioxidant activity. Acts as a key H-bond donor/acceptor. | nih.govacs.orgresearchgate.net |

| C-5 | Hydroxyl (-OH) | Often enhances antibacterial activity in conjunction with C-7 OH. | nih.govacs.org |

| C-4 | Hydroxyl (-OH) vs. Carbonyl (C=O) | Conversion of C=O to -OH (chromanone to chromanol) can increase potency (e.g., antituberculosis activity). | nih.govacs.org |

| Aromatic Ring (general) | Electron-Donating Groups | Enhance radical scavenging (antioxidant) activity. | researchgate.net |

| Aromatic Ring (general) | Electron-Withdrawing Groups | Decrease radical scavenging (antioxidant) activity. | researchgate.net |

The Role of the 1-Naphthyl Moiety in Molecular Recognition and Interaction Specificity

The substitution of a large, aromatic moiety at the C-4 position dramatically influences the molecule's biological profile. The 1-naphthyl group, in particular, confers specific properties that are crucial for molecular recognition and binding affinity.

The naphthyl ring is significantly more hydrophobic and lipophilic than a simple phenyl ring. This property is critical for interaction with specific biological targets. In studies of analogous heterocyclic compounds, replacing a phenyl ring with a naphthyl ring led to a marked increase in inhibitory potency against the NQO1 enzyme. researchgate.net This improvement was attributed to the naphthyl ring's ability to engage in more extensive and effective hydrophobic interactions within the enzyme's binding pocket. researchgate.net The delocalization of π electrons across the fused ring system of naphthalene (B1677914) also increases its lipophilicity, which can facilitate its passage through cellular lipid membranes to reach intracellular targets. ijpsjournal.com

Furthermore, the extensive π-electron system of the naphthyl group makes it an ideal candidate for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. These non-covalent interactions are highly directional and can significantly contribute to the stability of the ligand-receptor complex, leading to higher binding affinity and specificity. The presence of the naphthyl moiety is a recurring feature in compounds designed as antimicrobial and anticancer agents, where it often serves as an anchor, positioning the rest of the molecule for optimal interaction with the target. ijpsjournal.comnih.gov

Investigations into Steric and Electronic Effects at C-2, C-4, and C-7 Positions of the Chromanol Ring

The specific substitutions at the C-2, C-4, and C-7 positions create a unique combination of steric and electronic properties that define the bioactivity of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol.

C-4 Position : The 1-naphthyl group at C-4 exerts a dominant steric and electronic effect. Sterically, its large size dictates how the molecule can orient itself within a confined binding site. Electronically, the π-rich naphthyl ring can engage in favorable π-π stacking or hydrophobic interactions, as discussed previously. researchgate.netijpsjournal.com The combination of the bulky C-4 substituent and the conformationally locked C-2 position means that the naphthyl group will adopt a relatively fixed spatial orientation (either pseudo-axial or pseudo-equatorial), which is a key feature for specific molecular recognition.

C-7 Position : The electronic effect of the C-7 hydroxyl group is critical. As a phenolic hydroxyl group, it is a potent electron-donating group through resonance. This property is fundamental to the antioxidant mechanism of many chromanols, where it facilitates the donation of a hydrogen atom to neutralize free radicals. researchgate.net The resulting phenoxy radical is stabilized by delocalization of the unpaired electron across the aromatic system. This position also serves as a crucial hydrogen bonding site, contributing to binding affinity and specificity. nih.govacs.org

Impact of Side Chain Length and Saturation on Mechanistic Biological Interactions

For the parent compound this compound, there is no extended side chain analogous to the phytyl tail found in tocopherols. However, the potential impact of introducing such chains represents an important area for SAR exploration.

In related chromanol systems like Vitamin E, the long, saturated phytyl side chain is essential for its biological role. It acts as a hydrophobic anchor, ensuring the molecule is correctly positioned and retained within lipid membranes where it exerts its antioxidant effect. The length and saturation of this tail influence the molecule's physical properties, such as its fluidity and interaction with the lipid bilayer.

By analogy, the addition of alkyl or other lipophilic side chains to the this compound scaffold, potentially at the C-2 position or on the aromatic ring, would be expected to significantly modify its pharmacokinetic and pharmacodynamic properties. An increase in side chain length would likely enhance lipophilicity, potentially improving membrane permeability and localization. However, it could also introduce steric hindrance that might interfere with binding to specific molecular targets. Therefore, optimizing side chain length and saturation would be a critical step in developing analogs with improved or targeted biological interactions.

Conformational Restriction and Flexibility in Modulating Bioactivity

The chromanol core itself is conformationally restricted. The dihydropyran ring typically adopts a half-chair conformation, and the presence of the gem-dimethyl groups at C-2 further limits its flexibility. This rigidity ensures that the substituents at C-4 and on the aromatic ring are held in well-defined spatial positions relative to one another.

Development and Characterization of Analogues and Derivatives of 2,2 Dimethyl 4 1 Naphthyl 7 Chromanol

Rational Design Principles for Novel Chromanol Analogues

Rational drug design involves the targeted modification of a lead compound to enhance desired biological activities and improve pharmacokinetic properties. azolifesciences.comsci-hub.stnih.gov For the 2,2-dimethyl-4-(1-naphthyl)-7-chromanol scaffold, rational design strategies focus on several key structural features:

The Phenolic Hydroxyl Group: The 7-OH group is a critical pharmacophoric feature, analogous to the 6-OH group in tocopherols (B72186), which is essential for their antioxidant activity. nih.gov Design strategies include esterification or etherification to create prodrugs or to modulate solubility and metabolic stability. This position also serves as a prime attachment point for creating hybrid molecules.

The Chromanol Core: The heterocyclic chromanol ring is a key structural element. Modifications can include altering the substitution pattern on the aromatic portion of the core (e.g., at the C5, C6, or C8 positions) or employing bioisosteric replacement of the ring oxygen to influence electronic properties and binding interactions. nih.govcambridgemedchemconsulting.com

The Gem-Dimethyl Group: The 2,2-dimethyl substitution is characteristic of many natural chromanols. Modifying these groups can impact the molecule's conformation and metabolic stability.

The Naphthyl Substituent: The large, aromatic 1-naphthyl group at the C4 position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions with biological targets. nih.gov Design principles involve introducing various substituents onto the naphthyl ring to modulate its electronic and steric properties or changing its point of attachment to the chromanol core (e.g., using a 2-naphthyl isomer). acs.org

By systematically applying these principles, novel analogues can be designed to fine-tune the compound's biological profile, potentially leading to enhanced potency, selectivity, or improved drug-like properties.

Synthesis of Structurally Modified Derivatives and Isomers

The synthesis of new derivatives builds upon the core structure of this compound, employing a range of synthetic methodologies to achieve targeted modifications.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to alter a molecule's physicochemical properties while retaining its biological activity. spirochem.com In the context of the chromanol ring, the endocyclic oxygen atom is a key target for substitution.

Thiochromanol Analogues: Replacing the ring oxygen with a sulfur atom yields the corresponding 2,2-dimethyl-4-(1-naphthyl)-7-thiochromanol. This modification increases lipophilicity and alters the geometry of the heterocyclic ring. The synthesis of such thiochromanones often involves multi-step sequences starting from substituted thiophenols. rsc.orgnih.gov The resulting thiochromanol analogues are expected to possess a distinct electronic and metabolic profile, which can significantly influence their biological activity. rsc.org

The naphthalene (B1677914) moiety offers a large surface for modification to probe its role in target binding. dntb.gov.uaresearchgate.net Modern synthetic methods allow for precise and regioselective functionalization. researchgate.netanr.fr

Isomeric Scaffolds: Synthesis of the 2,2-dimethyl-4-(2-naphthyl)-7-chromanol isomer allows for an investigation into the importance of the substitution pattern on the chromanol core. Comparing the activity of the 1-naphthyl and 2-naphthyl isomers can provide crucial insights into the spatial requirements of the binding pocket of a biological target. acs.org

Substituent Effects: Introducing a variety of functional groups onto the naphthyl ring can systematically probe electronic and steric effects.

Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) can be introduced using standard electrophilic aromatic substitution reactions or more advanced palladium-catalyzed cross-coupling and C-H functionalization techniques. rsc.org These modifications can influence the molecule's interaction with its target and affect its metabolic stability.

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for multiple modes of action or enhanced activity. nih.govnih.gov The 7-hydroxyl group of the chromanol is an ideal handle for synthesizing such hybrids. mdpi.com

Ester and Ether Linkages: The chromanol can be linked to other bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or quinoline-based fragments, via ester or ether bonds. mdpi.commdpi.com For example, esterification can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to link the 7-OH group to the carboxylic acid of another pharmacophore. mdpi.com

Design Considerations: The choice of linker and the attached pharmacophore is critical. The linker should be stable under physiological conditions or designed to be cleaved enzymatically in a prodrug approach. nih.gov This strategy aims to combine the potential antioxidant or anti-proliferative properties of the chromanol scaffold with the known activities of other drugs, potentially leading to synergistic effects. nih.gov

Biological Mechanistic Evaluation of Analogues (as outlined in Section 5)

To characterize the biological effects of the newly synthesized analogues, a tiered screening approach is employed to assess their antioxidant, anti-inflammatory, and anti-proliferative activities, which are common properties of chromanol-containing compounds. frontiersin.orgresearchgate.net

Antioxidant Activity: The radical scavenging capacity of the analogues is evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results are typically expressed as IC₅₀ values, indicating the concentration required to scavenge 50% of the radicals.

Anti-inflammatory Potential: The ability of the compounds to modulate inflammatory responses is assessed in cell-based models. A common assay involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) or microglial cells (BV-2). nih.gov Key endpoints include:

Inhibition of nitric oxide (NO) production, measured using the Griess reagent. nih.gov

Quantification of pro-inflammatory cytokine levels, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using enzyme-linked immunosorbent assays (ELISA).

Anti-proliferative Activity: The cytotoxic or cytostatic effects of the derivatives are evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer). nih.gov Cell viability is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, from which IC₅₀ values are calculated. nih.gov

Comparative Structure-Activity Relationship Analysis of Derivatives

Structure-activity relationship (SAR) analysis aims to correlate the structural modifications of the analogues with their observed biological activities. wikipedia.orgdrugdesign.org This analysis is crucial for identifying key structural features responsible for potency and for guiding the design of more effective compounds. researchgate.netnih.gov

For the this compound series, SAR analysis would focus on how changes to each part of the molecule affect its antioxidant, anti-inflammatory, and anti-proliferative effects.

Role of the Naphthyl Group: A comparison between the 1-naphthyl and 2-naphthyl isomers would reveal the optimal spatial arrangement for activity. The introduction of electron-withdrawing groups like halogens or -CF₃ on the naphthyl ring might enhance potency in some biological systems by modifying binding interactions or metabolic stability. acs.orgnih.gov Conversely, electron-donating groups could also influence activity, and a systematic study is required to determine the trend.

Impact of Heteroatom Substitution: Replacing the ring oxygen with sulfur to form a thiochromanol would likely alter the activity profile. For instance, the increased lipophilicity could enhance membrane permeability, potentially leading to higher intracellular concentrations and greater potency. rsc.org

Hybrid Molecule Efficacy: The activity of hybrid molecules would depend on the combined effect of the chromanol and the attached pharmacophore. An ester-linked ibuprofen hybrid, for example, might show enhanced anti-inflammatory activity compared to either parent compound alone.

The hypothetical data presented in the table below illustrates how SAR could be analyzed for a series of designed analogues.

| Compound ID | Modification Description | Antioxidant IC₅₀ (µM) [DPPH Assay] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] | Anti-proliferative IC₅₀ (µM) [MCF-7 Cells] |

|---|---|---|---|---|

| Parent | This compound | 25.4 | 18.2 | 12.5 |

| A-1 | Isomer: 4-(2-naphthyl) | 30.1 | 22.5 | 19.8 |

| A-2 | Heteroatom: Thiochromanol analogue | 22.8 | 15.1 | 9.7 |

| B-1 | Naphthyl Sub: 4'-Fluoro-1-naphthyl | 19.5 | 12.3 | 8.1 |

| B-2 | Naphthyl Sub: 4'-Methoxy-1-naphthyl | 15.2 | 19.8 | 14.2 |

| C-1 | Hybrid: 7-O-Ibuprofen ester | 45.6 | 5.6 | 25.0 |

| C-2 | Hybrid: 7-O-Quinoline ether | 32.1 | 16.5 | 7.5 |

Future Research Directions and Translational Potential in Chemical Biology

Development of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol as a Chemical Probe for Specific Biological Targets

A primary future goal would be to develop this compound into a chemical probe. A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target. For this compound to be a useful probe, it would need to exhibit high affinity and selectivity for a particular biological target.

Future research in this area would involve:

Target Identification: Employing methods such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies to identify potential protein binding partners of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of the parent compound to understand how modifications to the chromanol core, the dimethyl groups, and the naphthyl ring affect binding affinity and selectivity.

Biophysical Characterization: Using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound with its identified target.

A hypothetical data table summarizing the desired properties of this compound as a chemical probe is presented below.

| Property | Desired Characteristic | Rationale |

| Potency | IC50 or EC50 < 100 nM | Ensures that the probe can be used at low concentrations to minimize off-target effects. |

| Selectivity | >100-fold selectivity over related targets | Crucial for attributing a biological effect to the modulation of a specific target. |

| Cellular Permeability | Good (e.g., positive in a PAMPA assay) | Necessary for studying intracellular targets. |

| Mechanism of Action | Reversible binding | Allows for washout experiments to confirm target engagement. |

| Chemical Tractability | Synthetically accessible | Enables the generation of analogues for SAR studies and the attachment of tags. |

Application in Phenotypic Screening for Novel Mechanistic Discoveries

Phenotypic screening involves testing a compound's effect on a cell or organism's phenotype without a preconceived notion of its target. Should this compound be found to induce an interesting and reproducible cellular phenotype, it could be used as a tool to uncover novel biological mechanisms.

Future research in this area would entail:

High-Content Imaging Screens: Using automated microscopy to assess the compound's effects on a wide range of cellular parameters, such as morphology, organelle health, and protein localization.

Target Deconvolution: Once a robust phenotype is identified, a variety of techniques, including genetic and proteomic approaches, would be employed to identify the molecular target responsible for the observed effect.

Pathway Analysis: Investigating the downstream signaling pathways that are perturbed by the compound to gain a deeper understanding of the biological process being modulated.

Integration into Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interactions within a biological system as a whole. A highly specific chemical probe derived from this compound could be a valuable tool for perturbing a specific node in a biological network and studying the system-wide consequences.

Future research in this area would involve:

Omics Profiling: Using transcriptomics (RNA-seq), proteomics, and metabolomics to generate a global snapshot of the cellular changes induced by the compound.

Computational Modeling: Integrating the "omics" data into computational models to generate hypotheses about how the perturbation of a single target propagates through the network.

Validation Studies: Using genetic techniques (e.g., CRISPR-Cas9) to validate the on-target and off-target effects predicted by the systems-level analysis.

Exploration of Targeted Delivery Systems for Research Applications (e.g., cell-specific mechanistic studies)

To enhance the specificity of its action in a complex biological environment, this compound could be incorporated into a targeted delivery system. This would allow for its accumulation in specific cell types or tissues, enabling more precise mechanistic studies.

Future research in this area would explore:

Conjugation to Targeting Ligands: Attaching the compound to antibodies, peptides, or other molecules that bind to cell-surface receptors expressed on specific cell populations.

Encapsulation in Nanoparticles: Encapsulating the compound in liposomes or other nanoparticles that can be engineered for targeted delivery.

Photoactivatable Derivatives: Designing "caged" versions of the compound that are inactive until they are exposed to light, allowing for precise spatial and temporal control over its activity.

Design of Next-Generation Chromanol Scaffolds with Enhanced Mechanistic Specificity

The knowledge gained from studying this compound could inform the design of entirely new classes of chromanol-based molecules with improved properties.

Future research in this area would focus on:

Scaffold Hopping: Replacing the chromanol core with other privileged scaffolds to explore new chemical space and potentially discover compounds with different biological activities.

Diversity-Oriented Synthesis: Creating a large and structurally diverse library of chromanol analogues to screen for a wide range of biological activities.

Computational and AI-Driven Design: Using machine learning algorithms to predict the biological activities of virtual compounds and to guide the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol, and how can stereochemical purity be ensured?

- Methodological Answer : Multi-step synthesis involving precursor functionalization (e.g., naphthyl group coupling to chromanol derivatives) is typical. Catalytic systems (e.g., palladium for cross-coupling) and temperature-controlled cyclization steps are critical to avoid byproducts . For stereochemical control, chiral catalysts or enantioselective chromatography (e.g., HPLC with chiral stationary phases) should be employed. Post-synthesis validation via NMR (e.g., NOESY for spatial configuration) and X-ray crystallography ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₂₀H₂₀O₂ for this compound) and isotopic patterns . NMR (¹H, ¹³C, DEPT, and COSY) resolves substituent positions and chromanol ring conformation. Purity assessment requires HPLC-UV/Vis with diode-array detection to identify contaminants. For crystalline samples, X-ray diffraction provides unambiguous stereochemical assignment .

Q. How should stability studies be designed to evaluate degradation pathways under varying conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature (e.g., 40°C/75% RH), and light exposure (ICH Q1A guidelines). Use LC-MS to monitor degradation products (e.g., oxidation of hydroxyl groups or naphthyl ring cleavage). Kinetic modeling (Arrhenius plots) predicts shelf-life, while FTIR tracks functional group changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer : Validate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts . Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays). Employ statistical meta-analysis to identify outliers and adjust for variables like solvent effects (DMSO tolerance) or cell line variability .

Q. What mechanistic approaches are suitable to study its interaction with cytochrome P450 enzymes?

- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4) in liver microsomal assays with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF-MS and correlate with molecular docking simulations (AutoDock Vina) to identify binding residues. Competitive inhibition studies with ketoconazole (CYP3A4 inhibitor) confirm specificity. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Q. How does stereochemistry influence its antioxidant activity, and what methods quantify this effect?

- Methodological Answer : Compare enantiomers synthesized via asymmetric catalysis. Assess radical scavenging (DPPH assay) and ROS inhibition (dichlorofluorescein probes) in cell models. Circular dichroism (CD) spectroscopy correlates stereochemistry with activity. Molecular dynamics simulations (AMBER force field) model hydrogen-bonding interactions between chiral centers and target radicals .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR during reflux). Use design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, reaction time). Purification via simulated moving-bed (SMB) chromatography ensures consistency. QC protocols must include ICP-MS for metal residue analysis and Karl Fischer titration for water content .

Data Analysis and Validation

Q. How can researchers triangulate conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)). Adjust for solvent effects (PCM model) and compare with databases (NIST Chemistry WebBook) . If discrepancies persist, re-examine sample preparation (e.g., deuterated solvent purity) or consider alternative tautomeric forms .

Q. What statistical frameworks are robust for dose-response studies with non-linear kinetics?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) in GraphPad Prism. Bootstrap resampling (1,000 iterations) estimates confidence intervals for EC₅₀ values. For heteroscedastic data, apply weighted least squares regression. Sensitivity analysis identifies outlier doses requiring re-testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.